molecular formula C10H10N+ B1204318 1-Methylquinolinium CAS No. 21979-19-1

1-Methylquinolinium

Cat. No. B1204318
CAS RN: 21979-19-1
M. Wt: 144.19 g/mol
InChI Key: RTQPKEOYPPMVGQ-UHFFFAOYSA-N
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Description

1-Methylquinolinium is a chemical compound with the molecular formula C10H10N . It has an average mass of 144.193 Da and a monoisotopic mass of 144.080780 Da . It is commonly used as a photosensitizer .


Synthesis Analysis

1-Methylquinolinium can be synthesized through various methods. One such method involves the use of the Skraup reaction and its modification known as the Doebner–Miller synthesis . Another method involves the thermal reduction of 1-methylquinolinium ion by tributyltin hydride .


Molecular Structure Analysis

The molecular structure of 1-Methylquinolinium consists of a quinolinium ring with a methyl group attached . The structure can be further analyzed using tools like ChemSpider .


Chemical Reactions Analysis

1-Methylquinolinium can undergo various chemical reactions. For instance, it can be reduced by tributyltin hydride and tris(trimethylsilyl)silane via photoinduced electron transfer . It can also react with hydroxy compounds such as water and alcohols .


Physical And Chemical Properties Analysis

1-Methylquinolinium has a molecular formula of C10H10N, an average mass of 144.193 Da, and a monoisotopic mass of 144.080780 Da . More detailed physical and chemical properties can be obtained from databases like ChemSpider .

Scientific Research Applications

  • Structure Analysis and Spectroscopic Studies :

    • The structure of 1-methylquinolinium-3-carboxylate monohydrate was investigated using X-ray diffraction, calculations, NMR, FTIR, and Raman spectra, revealing details about its crystal structure and vibrational frequencies (Barczyński et al., 2008).
    • Similar methods were used to study the structure of 1-methylquinolinium-3-carboxy chloride monohydrate, revealing information about its hydrogen bonding and electrostatic interactions (Barczyński et al., 2009).
  • Development of Molecular Fluorescent Probes :

    • 1-Methylquinolinium-based molecular fluorescent probes were developed for imaging DNA G-quadruplex structures in live cells, demonstrating specificity and sensitivity in fluorescence signaling (Lu et al., 2017).
  • Fluorescent Probes for Polymer Characterization :

    • 7-Dialkylamino-1-methylquinolinium salts were synthesized and characterized as stable fluorescent probes, showing potential for polymer characterization and other demanding applications due to their high quantum yields and stability (van den Berg et al., 2006).
  • Chemiluminescence Studies :

    • 1-Methylquinolinium salts demonstrated strong light emission when oxidized with ground state oxygen in certain conditions, due to the fluorescence of specific quinolinone compounds (Suzuki et al., 1983).
  • Corrosion Inhibition :

    • 1-Methylquinolinium iodide was investigated as a corrosion inhibitor for mild steel in sulfuric acid, showing that it acts as a mixed-type inhibitor and follows Langmuir adsorption isotherm (Elhadi et al., 2016).
  • Nonlinear Optical Properties :

    • 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates were synthesized and characterized, revealing potential for optical limiting applications due to their nonlinear optical absorption properties (Ruanwas et al., 2010).

Future Directions

1-Methylquinolinium and its derivatives have shown promise in the fight against multi-drug resistant bacteria . Future research could focus on further exploring its antibacterial properties and potential uses in medical applications .

properties

IUPAC Name

1-methylquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQPKEOYPPMVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14729-72-7 (tetrafluoroborate(1-)), 2525-21-5 (chloride), 26197-21-7 (pentaiodide), 3947-76-0 (iodide)
Record name 1-Methylquinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60176391
Record name 1-Methylquinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylquinolinium

CAS RN

21979-19-1
Record name 1-Methylquinolinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylquinolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,360
Citations
S Fukuzumi, M Fujita, S Noura, K Ohkubo… - The Journal of …, 2001 - ACS Publications
… In the case of the photoreduction of the 1-methylquinolinium ion (QuH + ), a deaerated CD 3 CN solution (0.6 cm 3 ) of QuH + (1.0 × 10 -2 M) and tris(trimethylsilyl)silane (1.5 × 10 -2 M) …
Number of citations: 37 pubs.acs.org
WF Jager, TS Hammink, O van den Berg… - The Journal of …, 2010 - ACS Publications
… synthesized employing the 7-amino-1-methylquinolinium (7AMQ) chromophore. These … from the readily available 7-fluoro-1-methylquinolinium iodide. Density functional theory (DFT) …
Number of citations: 39 pubs.acs.org
P Barczyński, A Komasa, M Ratajczak-Sitarz… - Journal of molecular …, 2006 - Elsevier
8-Hydroxy-1-methylquinolinium iodide monohydrate [(C 10 H 10 NO) + I − ·H 2 O] has been studied by X-ray diffraction, FT-IR, 1 H and 13 C NMR spectroscopy. In the crystalline state, …
Number of citations: 13 www.sciencedirect.com
K Ohkubo, T Kobayashi, S Fukuzumi - Optics Express, 2012 - opg.optica.org
One-pot alkoxylation of benzene with alcohols occurs under photoirradiation of 3-cyano-1-methylquinolinium ion in an oxygen-saturated acetonitrile solution containing benzene and …
Number of citations: 28 opg.optica.org
S Batsyts, R Vedmid, JC Namyslo… - European Journal of …, 2019 - Wiley Online Library
1‐Methylquinolinium salts substituted at the C3 position with phenyl, naphthalen‐1‐yl, phenanthren‐9‐yl, and pentaphenyl phenyl as well as aryl ethynyl substituents were prepared. …
RF Cozzens, TA Gover - The Journal of Physical Chemistry, 1970 - ACS Publications
… A 10-4 M solution of 1-methylquinolinium iodide in dichloromethane gave the same second-order … Solutions of 1-methylquinolinium iodide in 1-propanol gave an additional transient …
Number of citations: 33 pubs.acs.org
E Bald, R Glowacki - Journal of liquid chromatography & related …, 2001 - Taylor & Francis
… In this report, we describe 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT), which performs very well as thiol specific derivatization reagent in terms of derivatization reaction …
Number of citations: 77 www.tandfonline.com
H Pir, N Günay, D Avcı, Y Atalay - … Acta Part A: Molecular and Biomolecular …, 2012 - Elsevier
… We have not found any theoretical results for bis(8-oxy-1-methylquinolinium) hydroiodide in the literature and the experimental vibrational spectra of bis(8-oxy-1-methylquinolinium) …
Number of citations: 47 www.sciencedirect.com
Y Atalay, D Avcı, A Başoğlu - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
… 8-hydroxy-1-methylquinolinium iodide monohydrate [(… -1-methylquinolinium iodide monohydrate [(C 10 H 10 NO) + I − H 2 O]. (c) The dimeric structure of 8-hydroxy-1-methylquinolinium …
Number of citations: 11 www.sciencedirect.com
K Ohkubo, A Fujimoto, S Fukuzumi - The journal of physical …, 2013 - ACS Publications
… (37, 47, 48) We have recently found that the 3-cyano-1-methylquinolinium ion (QuCN + ) has … We report herein that 3-cyano-1-methylquinolinium perchlorate (QuCN + ClO 4 – ) (37) acts …
Number of citations: 44 pubs.acs.org

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